4-Aminonicotinonitrile
Overview
Description
4-Aminonicotinonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Aminonicotinonitrile, also known as 3-cyanopyridine, is an organic compound that primarily targets the Nitrilase enzyme . This enzyme plays a crucial role in the hydrolysis of nitriles, which are organic compounds containing a cyano functional group. The Nitrilase enzyme is involved in the detoxification of nitriles in the body .
Mode of Action
The interaction of this compound with its target, the Nitrilase enzyme, results in the hydrolysis of 3-cyanopyridine . This process leads to the production of nicotinamide, also known as vitamin B3 . The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Niacin synthesis pathway . Niacin, or vitamin B3, is an essential nutrient for the body, playing a vital role in energy production and the maintenance of cell function. The compound’s interaction with the Nitrilase enzyme leads to the production of nicotinamide, a form of niacin .
Result of Action
The primary result of the action of this compound is the production of nicotinamide (vitamin B3) . This vitamin is essential for various bodily functions, including energy production, DNA repair, and cell signaling. Therefore, the action of this compound contributes to these critical physiological processes.
Properties
IUPAC Name |
4-aminopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUHGVFLYAQKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341927 | |
Record name | 4-Amino-nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15827-84-6 | |
Record name | 4-Amino-nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation explored in this research involving 4-Aminonicotinonitrile?
A1: This research investigates the cyclization reactions of this compound with molecules containing both nitrogen (N) and carbon (C) donor atoms. [] This means the research focuses on how the this compound molecule can react to form ring structures by bonding with other molecules through their nitrogen and carbon atoms. The specific reaction conditions and the nature of the N—C donor molecule can influence the final structure of the formed ring, offering potential for synthesizing a variety of chemical compounds.
Q2: Why is this research on this compound cyclization important?
A2: Understanding the cyclization of this compound is important because it could lead to new methods for synthesizing heterocyclic compounds. [] Heterocycles, which are cyclic compounds containing at least one atom other than carbon in the ring, are crucial building blocks in many pharmaceuticals, agrochemicals, and materials. Therefore, new synthetic routes to these structures, especially those with high selectivity and efficiency, are always valuable in organic chemistry.
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